molecular formula C14H17N3O3S B12682515 (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol CAS No. 178979-03-8

(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol

Cat. No.: B12682515
CAS No.: 178979-03-8
M. Wt: 307.37 g/mol
InChI Key: VTHJXLCUDZONMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a complex organic compound with a unique structure that includes an imidazole ring, a nitrophenylthio group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Isopropyl and Methyl Groups: Alkylation reactions are used to introduce the isopropyl and methyl groups onto the imidazole ring.

    Attachment of the Nitrophenylthio Group: The nitrophenylthio group is introduced via a nucleophilic substitution reaction using a nitrophenylthio halide.

    Addition of the Hydroxymethyl Group: The final step involves the addition of a hydroxymethyl group through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)aldehyde or carboxylic acid.

    Reduction: Formation of (4-Isopropyl-1-methyl-5-(3-aminophenylthio)-1H-imidazol-2-yl)methanol.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitrophenylthio group can bind to proteins or enzymes, altering their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropyl-1-methyl-5-(3-aminophenylthio)-1H-imidazol-2-yl)methanol
  • (4-Isopropyl-1-methyl-5-(3-chlorophenylthio)-1H-imidazol-2-yl)methanol
  • (4-Isopropyl-1-methyl-5-(3-methylphenylthio)-1H-imidazol-2-yl)methanol

Uniqueness

(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

178979-03-8

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

[1-methyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C14H17N3O3S/c1-9(2)13-14(16(3)12(8-18)15-13)21-11-6-4-5-10(7-11)17(19)20/h4-7,9,18H,8H2,1-3H3

InChI Key

VTHJXLCUDZONMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)C)SC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.